molecular formula C12H9NO4 B14139541 Methyl 6-nitro-1-naphthoate CAS No. 59866-99-8

Methyl 6-nitro-1-naphthoate

Cat. No.: B14139541
CAS No.: 59866-99-8
M. Wt: 231.20 g/mol
InChI Key: UWOUNIVGBDIJLD-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1-naphthoate is a methyl ester derivative of 1-naphthoic acid with a nitro (-NO₂) substituent at the 6-position on the naphthalene ring. This compound is structurally characterized by the ester group at the 1-position and the electron-withdrawing nitro group at the 6-position, which significantly influences its reactivity, stability, and physical properties.

Properties

CAS No.

59866-99-8

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

methyl 6-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9NO4/c1-17-12(14)11-4-2-3-8-7-9(13(15)16)5-6-10(8)11/h2-7H,1H3

InChI Key

UWOUNIVGBDIJLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-nitro-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the nitration of 1-naphthoic acid followed by esterification. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 6th position of the naphthalene ring. The resulting 6-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-amino-1-naphthoate.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

    Hydrolysis: 6-nitro-1-naphthoic acid.

Scientific Research Applications

Methyl 6-nitro-1-naphthoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular pathways, making it useful in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

Ethyl 5-Nitro-1-Naphthoate and Ethyl 4:5-Dinitro-1-Naphthoate
  • Structural Difference : Ethyl 5-nitro-1-naphthoate has a nitro group at the 5-position, while ethyl 4:5-dinitro-1-naphthoate bears nitro groups at both 4- and 5-positions.
  • Reactivity: Alkaline hydrolysis studies in ethanol-water reveal that the position of the nitro group affects reaction rates. Ethyl 6-nitro-1-naphthoate hydrolyzes faster than its 5-nitro analog due to reduced steric hindrance and enhanced electron-withdrawing effects stabilizing the transition state. The dinitro derivative exhibits even slower hydrolysis, likely due to increased steric bulk and electronic deactivation of the ester carbonyl .
Methyl 6-Amino-2-Naphthoate
  • Structural Difference: This compound has an amino (-NH₂) group at the 6-position on a 2-naphthoate backbone.
  • Reactivity: The amino group is electron-donating, which decreases the electrophilicity of the ester carbonyl compared to the nitro-substituted analog. This results in lower susceptibility to nucleophilic attack (e.g., hydrolysis). However, the amino group may participate in conjugation or hydrogen bonding, altering solubility and stability .

Substituent Type and Physical Properties

Methyl 6-(Dimethylamino)-2-Naphthoate
  • Structural Difference: Features a dimethylamino (-N(CH₃)₂) group at the 6-position on a 2-naphthoate ring.
  • Physical Properties: The dimethylamino group enhances solubility in polar solvents due to its strong electron-donating nature. However, the melting point (165°C for Methyl 6-amino-2-naphthoate) is lower than expected for nitro analogs, as nitro groups increase polarity and intermolecular forces .
Ethyl 6-Hydroxy-2-Naphthoate
  • Structural Difference : Contains a hydroxyl (-OH) group at the 6-position.
  • Acidity and Stability: The hydroxyl group increases acidity (pKa ~10) compared to nitro or amino derivatives. This compound may undergo oxidation or esterification reactions more readily than nitro-substituted esters .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Substituent (Position) Melting Point (°C) Hydrolysis Rate (Relative) Key Reactivity Features
Methyl 6-nitro-1-naphthoate -NO₂ (6) Not reported High Susceptible to alkaline hydrolysis
Ethyl 5-nitro-1-naphthoate -NO₂ (5) Not reported Moderate Steric hindrance slows hydrolysis
Methyl 6-amino-2-naphthoate -NH₂ (6) 165 Low Electron donation reduces reactivity
Methyl 6-(dimethylamino)-2-naphthoate -N(CH₃)₂ (6) Not reported Low High solubility in polar solvents

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